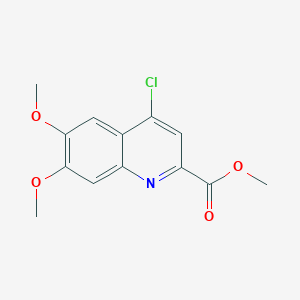

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

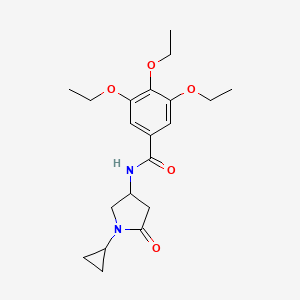

“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is a chemical compound used in the pharmaceutical industry . It is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The raw material, 3,4-dimethoxyaniline, is first converted into an aniline compound through nitrification and iron powder reduction. Then, with Ethyl chloroformate, in Feldalat NM condition cyclization, 4-hydroxyquinoline compounds are prepared. After three Chlorethoxyfos chloro, 4-chloro-6,7-dimethoxy-quinoline is obtained .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code:1S/C13H12ClNO4/c1-17-11-4-7-8 (14)5-10 (13 (16)19-3)15-9 (7)6-12 (11)18-2/h4-6H,1-3H3 . The molecular weight of the compound is 281.7 . Chemical Reactions Analysis

“this compound” is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 281.7 .Mécanisme D'action

The mechanism of action of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is not fully understood. However, several studies have suggested that the compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to modulate the expression of several proteins involved in cancer progression, including p53, Bcl-2, and cyclin D1.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other anticancer agents. However, this compound also has some limitations. The compound is relatively unstable and can degrade over time, which may affect the reproducibility of results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate. One potential avenue of research is the development of new formulations of this compound that improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. Finally, studies are needed to investigate the in vivo efficacy of this compound and its potential toxicity in animal models.

Conclusion:

In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cancer. While the mechanism of action of this compound is not fully understood, the compound has been shown to possess anticancer, antimicrobial, and antifungal properties. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Méthodes De Synthèse

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is synthesized through a multi-step process involving the condensation of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Applications De Recherche Scientifique

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cancer. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

The safety information for “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-17-11-4-7-8(14)5-10(13(16)19-3)15-9(7)6-12(11)18-2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLLJVUVWKJFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2997663.png)

![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2997665.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2997666.png)

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B2997670.png)

![[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2997672.png)

![2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2997676.png)

![2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2997678.png)

![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)